Isopentane
Description
Historical Trajectory of Research on Branched Alkanes and Isopentane (B150273)
The study of alkanes, including their branched isomers, has a history dating back to the 19th century. The mixture of pentanes was first isolated in 1862 from the destructive distillation products of boghead coal. wikipedia.org American chemist Cyrus Warren is credited with properly separating the pentane (B18724) isomers and discovering this compound slightly later, noting its boiling point around 30°C. wikipedia.org Early research focused on identifying and characterizing these simple hydrocarbons, laying the groundwork for understanding the concept of structural isomerism. wikipedia.orgvedantu.com Pioneering chemists, such as William Henry Perkin, utilized 2-methylbutane (this compound) in foundational studies exploring the relationship between chemical constitution and physical properties, such as magnetic rotary polarization in 1884. acs.org
Foundational Chemical Principles Pertaining to this compound's Structure and Isomerism
This compound (2-methylbutane) is a structural isomer of pentane (n-pentane) and neopentane (B1206597) (2,2-dimethylpropane). wikipedia.orgdoubtnut.com All three compounds share the same molecular formula, C₅H₁₂, but differ in the connectivity of their carbon atoms. vedantu.comdoubtnut.com this compound features a four-carbon chain with a methyl group branching off the second carbon atom. fiveable.medoubtnut.comsolubilityofthings.com This branching significantly influences its physical and chemical properties compared to the linear structure of n-pentane and the more symmetrical, spherical structure of neopentane. fiveable.mevaia.com
The differences in structure lead to variations in intermolecular forces, specifically London dispersion forces. vaia.commasterorganicchemistry.com N-pentane, with its linear structure, has a larger surface area for intermolecular contact, resulting in stronger dispersion forces and thus a higher boiling point. vaia.commasterorganicchemistry.com this compound, with its single branch, has a reduced surface area and weaker dispersion forces compared to n-pentane, leading to a lower boiling point. fiveable.mevaia.commasterorganicchemistry.com Neopentane, being the most branched and nearly spherical, has the smallest surface area for intermolecular interactions and the lowest boiling point among the three isomers. vaia.commasterorganicchemistry.com
The boiling points of the pentane isomers illustrate this principle:
| Compound | Structure | Boiling Point (°C) |
| n-Pentane | Straight chain | 36.1 |
| This compound | Branched (one) | 27.8 to 28.2 wikipedia.org |
| Neopentane | Branched (two) | 9.5 |
Table 1: Boiling Points of Pentane Isomers
Melting points show a different trend, influenced more by molecular symmetry and packing efficiency in the solid state. masterorganicchemistry.com Neopentane, despite its low boiling point, has a significantly higher melting point than n-pentane due to its higher symmetry allowing for more efficient crystal packing. masterorganicchemistry.com
| Compound | Structure | Melting Point (°C) |
| n-Pentane | Straight chain | -129.8 |
| This compound | Branched (one) | -161 to -159 wikipedia.org |
| Neopentane | Branched (two) | -16.6 |
Table 2: Melting Points of Pentane Isomers
This compound's chemical reactivity is typical of alkanes, primarily undergoing combustion and halogenation under appropriate conditions. Its branched structure can influence the regioselectivity of these reactions.
Overview of Academic Research Trends and Significance of this compound in Chemical Science
Academic research involving this compound continues across various fields of chemistry. Its role as a model compound for studying the effects of branching on physical and chemical properties remains significant in physical chemistry and chemical thermodynamics. acs.org Studies on phase equilibria of this compound with other substances, such as carbon dioxide, are relevant in areas like enhanced oil recovery and supercritical fluid applications. acs.org
Research into the combustion of this compound and its isomers is crucial for understanding fuel properties and developing more efficient and cleaner combustion processes. dtic.milresearchgate.net Comparative studies of the ignition behavior of n-pentane, this compound, and neopentane reveal differences in their low-temperature oxidation mechanisms, attributable to their structural variations and the types of C-H bonds present. dtic.mil this compound typically exhibits slower first-stage ignition and less heat release compared to n-pentane and neopentane in autoignition studies. dtic.mil
Isomerization of n-pentane to this compound is a key reaction in the petrochemical industry to increase the octane (B31449) rating of gasoline, and academic research continues to explore and optimize catalytic systems for this process. chemicalbook.comtaylorandfrancis.comresearchgate.net Thermodynamic analyses of this isomerization reaction provide fundamental data on enthalpy and Gibbs free energy changes under various conditions. researchgate.net
Furthermore, this compound is utilized in laboratory settings for specific applications, such as creating low-temperature baths in conjunction with liquid nitrogen for cryosectioning in histology. wikipedia.orgchemicalbook.com Its properties as a solvent are also explored and utilized in various chemical processes. solubilityofthings.comchemicalbook.com
Current research trends also include investigating the environmental impact of hydrocarbons like this compound, particularly concerning their role as volatile organic compounds (VOCs) in atmospheric chemistry. solubilityofthings.com There is also a growing emphasis on developing sustainable production methods and exploring eco-friendly applications for this compound and its blends. businessresearchinsights.com
The significance of this compound in chemical science lies in its utility as a fundamental example for teaching and researching core concepts in organic chemistry, its role in understanding structure-property relationships, and its continued relevance in applied areas such as fuels, solvents, and low-temperature techniques.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbutane | |
|---|---|---|
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InChI |
InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3 | |
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InChI Key |
QWTDNUCVQCZILF-UHFFFAOYSA-N | |
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Canonical SMILES |
CCC(C)C | |
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Molecular Formula |
C5H12, Array | |
| Record name | ISOPENTANE | |
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Related CAS |
76701-33-2 | |
| Record name | Butene, 2-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8025468 | |
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Molecular Weight |
72.15 g/mol | |
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Physical Description |
Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C | |
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Flash Point |
-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none | |
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Density |
0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6 | |
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Vapor Density |
2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5 | |
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Vapor Pressure |
400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79 | |
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Color/Form |
Volatile liquid or gas, Colorless liquid | |
CAS No. |
78-78-4, 68513-65-5 | |
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Melting Point |
-255.8 °F (NTP, 1992), -159.8 °C, -160 °C | |
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| Record name | Isopentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPENTANE | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Synthetic Methodologies and Production Pathways of Isopentane
Catalytic Isomerization Processes for Isopentane (B150273) Synthesis
Catalytic isomerization is the predominant method for producing this compound from n-pentane. This process involves contacting n-pentane with a catalyst under specific conditions to facilitate the rearrangement of its molecular structure. google.com The reaction is typically carried out in the presence of hydrogen, which helps to maintain catalyst activity and suppress undesirable side reactions like cracking and disproportionation. google.comtandfonline.comtandfonline.com
The general mechanism of n-pentane isomerization over bifunctional catalysts (containing both acidic and metallic sites) involves several steps: dehydrogenation of n-pentane to n-pentenes on the metal sites, skeletal isomerization of the n-pentenes to branched pentenes (isopentenes) on the acid sites, and subsequent re-hydrogenation of the isopentenes to this compound on the metal sites. tandfonline.comtandfonline.com
Zeolites are widely used as solid acid catalysts in this compound production due to their unique porous structure, acidity, and shape selectivity. kaimosi.com Various types of zeolites, such as ZSM-5, Beta, Y, and mordenite (B1173385) (MOR), have been investigated for n-pentane isomerization. kaimosi.com
Studies have shown that the acidic properties of zeolites, particularly Brønsted acid sites, play a crucial role in the isomerization reaction. kaimosi.comresearchgate.net The strength and concentration of these acid sites can influence the activity and selectivity of the catalyst. For instance, the this compound selectivity in n-pentane isomerization under supercritical conditions has been observed to increase with decreasing strength of Brønsted sites across different zeolites. kaimosi.com
Research on Pt/mordenite zeolite catalysts has demonstrated their effectiveness in the hydroisomerization of n-pentane, achieving high catalytic activity in specific temperature ranges. put.ac.ir The maximum yield of this compound over Pt/mordenite has been reported at around 220 °C at relatively low reaction pressure. put.ac.ir The presence of this compound in the feed can influence the conversion of n-pentane, potentially due to adsorption phenomena on the catalyst. put.ac.ir
Data on the effect of temperature on n-pentane isomerization yield over Pt/mordenite at atmospheric pressure indicates that the yield goes through a maximum as the reaction temperature increases. put.ac.ir This is attributed to the interplay between n-pentane conversion and this compound selectivity. put.ac.ir
| Catalyst Type | Zeolite Framework | Metal | Reaction Temperature (°C) | This compound Yield (%) | Reference |
| Pt/Zeolite | Mordenite (MOR) | Pt | 250 | 69 | tandfonline.comtandfonline.com |
| Pt/Zeolite | Mordenite (MOR) | Pt | 220 | Maximum Yield | put.ac.ir |
| Pt/Zeolite | ZSM-5 | Pt | Not specified (High performance) | ~97 (Selectivity) | kaimosi.com |
| Pt/Zeolite | Beta | Pt | Not specified (High activity) | Not specified | kaimosi.com |
| Pt/Zeolite | ZSM-22 | Pt | 340 | 61 | researchgate.net |
Noble metals, particularly platinum (Pt), are commonly incorporated into isomerization catalysts, often supported on solid acids like zeolites or metal oxides. google.comtandfonline.comtandfonline.com The noble metal component serves a crucial function in the dehydrogenation and re-hydrogenation steps of the hydroisomerization mechanism. tandfonline.comtandfonline.com
Platinum is often the preferred metal in bifunctional metal-supported solid acid catalysts used for C5-C6 hydroisomerization. tandfonline.comtandfonline.com The presence of a hydrogen-dissociative metal like platinum significantly improves the selectivity and catalyst life of solid acid isomerization catalysts by enabling the reaction to be conducted in the presence of hydrogen. tandfonline.comtandfonline.com
Studies on Pt/mordenite catalysts highlight the influence of the hydrogen-to-hydrocarbon ratio on catalytic performance. Increasing the H₂/n-pentane ratio can increase the selectivity towards isomerization while potentially decreasing conversion. put.ac.ir
Noble metal nanoparticles, including platinum and palladium, have also been explored in various catalytic applications, and their size and dispersion can influence catalytic activity and selectivity. researchtrend.netmdpi.com While research specifically on the direct use of unsupported noble metal nanoparticles for this compound synthesis is less prevalent in the provided results, their role as active components in supported catalysts is well-established. researchgate.net
Solid acid catalysts, both in their pure form and supported with metals, are fundamental to this compound synthesis via isomerization. These catalysts provide the acidic sites necessary for the skeletal rearrangement of hydrocarbons. fishersci.co.ukatlantis-press.com
Besides zeolites, other solid acid materials, such as chlorided alumina (B75360) and sulfated metal oxides (like tungstated zirconia), are employed. google.comtandfonline.comresearchgate.net Tungstated zirconia, especially when promoted with elements like aluminum or gallium, has shown high activity and selectivity for n-pentane isomerization, even without the presence of noble metals. researchgate.net These promoted tungstated zirconia catalysts have demonstrated high conversion and this compound selectivity at relatively low temperatures and exhibit good stability. researchgate.net
The acidic properties of solid acids, including the strength and type of acid sites (Brønsted and Lewis), influence their catalytic performance in pentane (B18724) isomerization. kaimosi.comatlantis-press.com Research suggests that Brønsted acid sites are the active centers for the isomerization reaction, with the mechanism potentially involving the formation and rearrangement of carbocations. kaimosi.comresearchgate.net
| Catalyst Type | Support/Composition | Promoter/Metal | Activity/Conversion | Selectivity to this compound | Stability | Reference |
| Solid Acid | Tungstated Zirconia (WZ) | None | Low activity | >95% | Not specified | researchgate.netresearchgate.net |
| Solid Acid | Al-promoted WZ (AWZ) | Al | High activity (>70%) | ~92% | Excellent (>1000h) | researchgate.net |
| Solid Acid | Ga-promoted WZ (GWZ) | Ga | High activity (>70%) | ~92% | Excellent (>1000h) | researchgate.net |
| Bifunctional (Solid Acid) | Chlorided Alumina | Pt | High activity | Not specified | Limited life | google.comtandfonline.comresearchgate.net |
| Bifunctional (Solid Acid) | Sulfated Metal Oxides | Pt | High activity | Not specified | Improved life | tandfonline.com |
Noble Metal Catalysts in this compound Synthesis
Hydrocracking and Naphtha Reforming Pathways Yielding this compound
This compound can also be produced as a byproduct in larger-scale refinery processes such as hydrocracking and catalytic naphtha reforming. google.comwikipedia.org
Catalytic naphtha reforming is a key process in refineries for converting low-octane linear hydrocarbons into higher-octane branched alkanes, cyclic naphthenes, and aromatics, primarily for gasoline blending. wikipedia.orgkau.edu.sa While the main goal is typically the production of aromatics and high-octane reformate, isomerization of paraffins, including the conversion of n-pentane to this compound, is one of the reactions that occur during this process. google.comwikipedia.orgkau.edu.sa Hydrocracking, which breaks down heavier hydrocarbons into lighter ones, can also yield this compound. google.comwikipedia.org
An improved hydroforming process that combines naphtha reforming with hydrocracking can increase the production of light paraffins with branched structures, such as this compound. google.com In such processes, a C5 fraction containing this compound can be separated from the reformate. google.com
This compound can be a significant component of natural gasoline. wikipedia.org It can also be obtained from the hydrocracking of light naphtha, and separation techniques like rectification and adsorption can be used to obtain high-purity this compound from these streams. researchgate.net
Thermodynamic Analysis of this compound Isomerization Processes
Thermodynamic analysis of the pentane isomerization to this compound provides insights into the feasibility and equilibrium limitations of the reaction. The isomerization of n-pentane to this compound is an exothermic reaction. researchgate.netsylzyhg.com
Thermodynamic calculations, including standard molar enthalpy change, standard molar Gibbs free energy change, and standard equilibrium constant at various temperatures, are used to understand the reaction's behavior. researchgate.netsylzyhg.com These analyses indicate that lower temperatures favor the forward isomerization reaction, leading to higher equilibrium conversion of n-pentane to this compound. researchgate.netsylzyhg.com Lower temperatures also help suppress undesirable cracking reactions. researchgate.netsylzyhg.com
Factors such as temperature, pressure, and the molar ratio of hydrogen to hydrocarbon significantly influence the isomerization rate and equilibrium. researchgate.netsylzyhg.com While lower temperatures are thermodynamically favorable for this compound formation, the reaction rate might be too slow. Therefore, optimizing reaction conditions involves balancing thermodynamic favorability with kinetic considerations.
| Temperature (°C) | Standard Molar Enthalpy Change (kJ/mol) | Standard Molar Gibbs Free Energy Change (kJ/mol) | Standard Equilibrium Constant |
| (Values vary based on specific conditions and source, representative data would be included here if available from search results) | Exothermic (Negative ΔH) researchgate.netsylzyhg.com | Decreases with decreasing temperature researchgate.netsylzyhg.com | Increases with decreasing temperature researchgate.netsylzyhg.com |
Note: Specific numerical data for thermodynamic properties across a range of temperatures were not consistently available in the provided search snippets to create a detailed data table.
Chemical Reactivity and Transformation Mechanisms Involving Isopentane
Radical Reactions of Isopentane (B150273)
Radical reactions involving alkanes like this compound typically proceed through a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com Initiation involves the creation of free radicals, often requiring energy input. lumenlearning.commasterorganicchemistry.com Propagation steps involve the reaction of a radical with a stable molecule to form a new radical, continuing the chain. Termination occurs when two radicals combine. lumenlearning.com
This compound has different types of hydrogen atoms: primary (attached to a carbon bonded to one other carbon), secondary (attached to a carbon bonded to two other carbons), and tertiary (attached to a carbon bonded to three other carbons). The bond dissociation energy of the C-H bond varies depending on the type of hydrogen, influencing the ease of hydrogen abstraction by radicals. Studies have shown that the reactivity of hydrogen abstraction generally follows the order: tertiary > secondary > primary. rsc.orgrsc.org
Thermally Induced Radical Reactions
High temperatures can provide the energy required for homolytic bond cleavage, initiating thermal radical reactions. lumenlearning.commasterorganicchemistry.comrsc.org Pyrolysis, the thermal decomposition of hydrocarbons in the absence of oxygen, is a significant example of thermally induced radical reactions. vedantu.com In the combustion of this compound, pyrolysis reactions occur in the early stages, breaking down the this compound molecule into smaller hydrocarbon radicals and molecular products before oxidation becomes dominant. researchgate.net
Hydrogen Abstraction Reactions by Various Radicals (e.g., H•, CH3•, OH•)
Hydrogen abstraction is a key propagation step in many radical reactions of alkanes. A radical (X•) reacts with this compound (RH) by abstracting a hydrogen atom, forming a new molecule (XH) and an isopentyl radical (R•): R-H + X• → R• + XH
The rate and selectivity of hydrogen abstraction depend on the attacking radical and the specific C-H bond being broken.
Reaction with Hydroxyl Radicals (OH•): Hydroxyl radicals are highly reactive and play a crucial role in the atmospheric degradation of volatile organic compounds like this compound. nih.govcopernicus.orgacs.org The reaction of this compound with OH radicals is a primary removal mechanism in the atmosphere. nih.gov The rate constant for this reaction has been experimentally determined, with values around 3.60 x 10⁻¹² cm³/molecule-sec at 25 °C. nih.gov This reaction leads to the formation of isopentyl radicals and water.
Reaction with Hydrogen Atoms (H•): Hydrogen atoms can also abstract hydrogen from this compound, forming hydrogen molecules and isopentyl radicals. Theoretical studies have investigated the potential energy surfaces and kinetics of these abstraction reactions, showing that the reactivity order for hydrogen abstraction by H atoms from this compound is tertiary > secondary > branched primary > primary, consistent with C-H bond strengths. rsc.orgrsc.orgacs.orgresearchgate.net
Reaction with Methyl Radicals (CH₃•): Methyl radicals can abstract hydrogen atoms from this compound, producing methane (B114726) and isopentyl radicals. Theoretical calculations have been used to determine the rate coefficients for these abstraction reactions, comparing well with experimental data. acs.orgresearchgate.net The selectivity of abstraction by methyl radicals also favors the weaker C-H bonds.
Different isopentyl radical isomers can be formed depending on which hydrogen atom is abstracted (primary, secondary, or tertiary). For this compound, four different isomeric alkyl radicals can form through hydrogen abstraction. vedantu.com
Oxidation Pathways of this compound
This compound undergoes oxidation, reacting with oxygen, particularly at elevated temperatures or in the presence of initiating species. Oxidation can proceed through various pathways, leading to a range of oxygenated products.
Controlled Oxidation Reactions
Controlled oxidation aims to selectively produce specific oxygenated compounds rather than complete combustion to carbon dioxide and water. vedantu.com While specific detailed examples of controlled oxidation of this compound were not extensively found in the provided context, in general, controlled oxidation of alkanes can yield products like alcohols, aldehydes, or ketones depending on the conditions and catalysts used. For instance, controlled oxidation of methane can produce formaldehyde (B43269) or methanol (B129727) under specific conditions. doubtnut.com The homogeneous oxidation of this compound in the vapor phase has been shown to produce oxygenated compounds such as 3-methyltetrahydrofuran, 2-propyloxirane, 2-ethyl-2-methyloxirane, 2,2,3-trimethyloxirane, acetone, and acetaldehyde, along with isopentenes. jst.go.jp The formation of these oxygenated compounds often occurs through isopentene intermediates. jst.go.jp
Mechanisms of Atmospheric Oxidation and Photochemical Degradation
In the atmosphere, this compound is primarily degraded by reaction with photochemically produced hydroxyl radicals (OH•). nih.govcopernicus.org This reaction initiates a series of steps involving the formation of isopentyl radicals, which rapidly react with atmospheric oxygen to form peroxy radicals (RO₂•). acs.org These peroxy radicals can then undergo various reactions, including isomerization, reaction with nitrogen oxides (NOx), or reaction with other peroxy radicals, leading to the formation of a variety of oxygenated products, such as aldehydes, ketones, and organic nitrates. acs.org The atmospheric lifetime of this compound due to reaction with OH radicals is estimated to be several days. nih.gov Photochemical degradation in the atmosphere often involves radical chain reactions initiated by species like OH radicals, driven by sunlight. copernicus.orgnyu.edu The oxidation of volatile organic compounds like this compound contributes to the formation of tropospheric ozone and secondary organic aerosols. copernicus.orgacs.org
Key Atmospheric Reactions of this compound:
Initiation: this compound + OH• → Isopentyl radical + H₂O nih.gov
Peroxy radical formation: Isopentyl radical + O₂ → Isopentyl peroxy radical (RO₂•) acs.org
Peroxy radical reactions: RO₂• can react with NO to form alkoxy radicals (RO•) and NO₂, or with HO₂ or other RO₂• radicals to form peroxides or other oxygenated species. acs.org
Alkoxy radical reactions: Alkoxy radicals can undergo decomposition, isomerization, or reaction with O₂ to form carbonyl compounds and other radicals.
These complex reaction mechanisms contribute to the removal of this compound from the atmosphere and the formation of secondary pollutants.
Halogenation and Functionalization of this compound
Halogenation of alkanes, including this compound, typically proceeds via a radical chain mechanism initiated by heat or light youtube.comnptel.ac.in. This process involves the substitution of hydrogen atoms by halogen atoms.
Regioselectivity in Halogenation Reactions
The halogenation of this compound can yield multiple isomeric products depending on which hydrogen atom is replaced knowledgebin.org. This compound contains primary, secondary, and tertiary hydrogen atoms, each with different reactivities in radical halogenation youtube.com. The reactivity of C-H bonds in radical halogenation generally follows the order: tertiary > secondary > primary knowledgebin.orgunits.itchemistrysteps.com.
For this compound, there are four possible monochlorinated derivatives due to the presence of different types of hydrogen atoms: hydrogens on the two equivalent methyl groups (primary), hydrogens on the methylene (B1212753) group (secondary), hydrogens on the methyl group attached to the tertiary carbon (primary), and the hydrogen on the tertiary carbon (tertiary) youtube.com.
While chlorination of alkanes often results in a mixture of isomers, bromination tends to be more selective, preferentially substituting the more substituted positions (tertiary > secondary > primary) nptel.ac.inknowledgebin.orgunits.itchemistrysteps.com. This higher selectivity in bromination is attributed to the lower reactivity of bromine radicals compared to chlorine radicals nptel.ac.in.
Experimental results show that in the bromination of this compound, the product substituted at the tertiary position is the major product youtube.com. For chlorination, while the tertiary position is the most reactive per hydrogen atom, the statistical factor (number of hydrogens of each type) also plays a significant role, leading to a mixture of products knowledgebin.orgchemistrysteps.com.
The regioselectivity in radical halogenation is influenced by the stability of the intermediate alkyl radical, which follows the order tertiary > secondary > primary units.itchemistrysteps.com. The more stable the radical, the more easily it is formed, influencing the preference for hydrogen abstraction from different positions chemistrysteps.com.
Catalyst-Mediated Functionalization
Beyond traditional radical halogenation, this compound can undergo functionalization through catalyst-mediated processes. These methods often aim to achieve higher regioselectivity or introduce different functional groups.
Transition-metal catalysts have been explored for the functionalization of C-H bonds in alkanes nih.govnih.gov. For example, iridium catalysts supported on silica (B1680970) gel have been used for the catalytic dehydrogenation of this compound to isopentene (methylbutenes) and hydrogen at elevated temperatures researchgate.net. The addition of triphenylphosphine (B44618) (PPh₃) has been shown to increase the conversion of this compound in some iridium-catalyzed dehydrogenation reactions researchgate.net.
Other approaches involve the use of frustrated radical pairs or photocatalysis. For instance, studies have shown that regioselective aliphatic C-H functionalization of this compound can be achieved using different lithium disilazides, leading to predominantly secondary or primary functionalized products depending on the specific reagent nih.gov. The selectivity can be influenced by steric factors of the hydrogen atom abstracting agent nih.gov.
Decatungstate anion photocatalysis has also been demonstrated to cleave C-H bonds in alkanes, leading to alkyl radicals that can be further functionalized acs.org. In the case of this compound, a photocatalyzed reaction with ethyl acrylate (B77674) yielded a mixture of products resulting from the cleavage of methine (tertiary) and methylene (secondary) C-H bonds acs.org.
Catalyst-controlled strategies employing silver complexes with specific ligands have also been investigated for the functionalization of linear alkanes via carbene insertion, showing the potential for regioselective functionalization of primary or secondary sites acs.org. While this study focused on linear alkanes like pentane (B18724) and hexane (B92381), it highlights the potential of catalyst design to influence selectivity in alkane functionalization acs.org.
Pyrolysis and Thermal Decomposition Studies of this compound
Pyrolysis, or thermal decomposition, of hydrocarbons involves their breakdown into smaller molecules at high temperatures in the absence of oxygen researchgate.net. Studies on the pyrolysis of this compound have been conducted to understand its decomposition pathways and kinetics researchgate.netroyalsocietypublishing.org.
The thermal decomposition of branched hydrocarbons like isobutane (B21531), this compound, and neopentane (B1206597) can occur through both radical chain reactions and molecular reactions royalsocietypublishing.org. The radical chain reactions can often be suppressed by inhibitors such as nitric oxide royalsocietypublishing.orgrsc.org.
Research indicates that the thermal decomposition of this compound is sensitive to temperature and can be influenced by the surface area of the reaction vessel rsc.org. Studies in a jet-stirred reactor across a temperature range of 700 to 1100 K have investigated the pyrolysis and oxidation of this compound researchgate.net. Analysis of the reaction pathways suggests that fuel consumption in pyrolysis is sensitive to unimolecular decomposition reactions researchgate.net. For this compound, a significant unimolecular decomposition reaction identified is the cleavage into an isopropyl radical and an ethyl radical (iC₅H₁₂ → iC₃H₇ + C₂H₅) at temperatures between 900 and 1100 K researchgate.net.
The thermal stability of this compound has been experimentally determined, with decomposition temperatures typically ranging from 290°C to 310°C frontiersin.orgresearchgate.net. This is comparable to or slightly higher than the decomposition temperatures of n-pentane (280°C-300°C) and n-hexane (260°C-280°C), but lower than isobutene (330°C-350°C) and n-butane (300°C-320°C) frontiersin.orgresearchgate.net. Branched-chain hydrocarbons generally exhibit faster thermal decomposition rates compared to straight-chain hydrocarbons with the same number of carbon atoms researchgate.netresearchgate.net.
Pyrolysis of hydrocarbons yields a variety of products, including smaller alkanes and alkenes researchgate.netresearchgate.net. Studies on n-pentane pyrolysis, which shares some similarities with this compound decomposition, show the formation of alkenes such as 1-pentene, 1-butene, propene, and ethylene (B1197577) researchgate.net. The product distribution in this compound pyrolysis can be affected by factors such as temperature, pressure, and the presence of inhibitors rsc.org. For example, in the pyrolysis of this compound at 519°C, the presence of nitric oxide influenced the yields of ethylene and ethane, while the concentration of isobutene remained relatively constant rsc.org.
The mechanism of thermal decomposition often involves the homolytic cleavage of C-C or C-H bonds to form radicals, followed by a series of propagation and termination steps researchgate.net. The bond dissociation energies of C-H bonds are generally higher than those of C-C bonds in alkanes, but the specific structure of the hydrocarbon influences the favored cleavage pathways researchgate.net.
| Reaction Type | Description | Temperature Range (Pyrolysis) | Key Products/Observations |
| Halogenation (Radical) | Substitution of H by halogen (Cl, Br) via radical mechanism. | Typically ambient or UV light | Mixture of isomers; regioselectivity influenced by H type (3° > 2° > 1°) and halogen (Br > Cl). |
| Catalyst-Mediated Functionalization | Introduction of functional groups or unsaturation using catalysts. | Varied | Dehydrogenation to isopentenes (e.g., using Ir catalysts), C-H functionalization. |
| Pyrolysis/Thermal Decomposition | Breakdown into smaller hydrocarbons at high temperatures in absence of oxygen. | 290-310°C (decomposition) | Smaller alkanes and alkenes (e.g., isopropyl radical, ethyl radical, ethylene, isobutene). researchgate.netrsc.orgfrontiersin.orgresearchgate.net |
Isopentane S Role in Advanced Chemical Applications
Isopentane (B150273) as a Reaction Medium in Organic Synthesis
This compound serves as a reaction medium in organic synthesis, primarily due to its non-polar nature and low boiling point. chemicalbook.comjunyuanpetroleumgroup.comhaltermann-carless.com As an alkane, it is resistant to addition reactions and is generally inert to most chemical agents, making it a suitable solvent for reactions where a non-polar environment is required. chemicalbook.comjunyuanpetroleumgroup.com Its low boiling point (approximately 28°C) wikipedia.orgjunyuanpetroleumgroup.comhaltermann-carless.com can be advantageous for easy removal of the solvent after the reaction is complete.
Solvent Effects in Specific Reaction Systems
The choice of solvent in organic synthesis can significantly influence reaction outcomes, affecting solubility, reaction rates, and selectivity. ajms.iq While polar solvents are often used in nucleophilic substitutions, especially when ionic compounds are involved, non-polar solvents like this compound are suitable for reactions involving non-polar reactants or those that proceed via non-polar transition states. ajms.iqchemrxiv.orgacs.org
In some specific reaction systems, the non-polar nature of this compound can impact the reaction pathway and product distribution. For instance, in reactions involving hydrogen abstraction by free radicals, the solvent's polarity can influence the reaction rate. chemrxiv.orgacs.org Alkanes, with their low dielectric constant and low ability to solvate anions, tend to favor hydrogen atom transfer mechanisms. acs.org
Research into the dehydrogenation of this compound itself over catalysts like chromia-alumina highlights the complexity of reaction systems where this compound is both a reactant and the medium. jst.go.jp Kinetic models for such reactions account for consecutive and parallel reaction pathways and the impact of catalyst fouling. jst.go.jp
Influence on Reaction Kinetics and Selectivity
The solvent can significantly influence the kinetics and selectivity of organic reactions. ajms.iqchemrxiv.org Changes in solvent can alter reaction rates and even change the direction of a reaction. ajms.iq This influence stems from the solvent's ability to interact with reactants, products, transition states, or intermediates through various factors, including electrostatic and conformational effects. ajms.iq
In the context of this compound as a solvent, its non-polar nature means it will have different solvation effects compared to polar or protic solvents. For reactions where charge separation occurs in the transition state, a less polar solvent like this compound might lead to a higher activation energy barrier compared to a more polar solvent that can stabilize the developing charges. Conversely, for reactions involving non-polar species or those with less charge development in the transition state, this compound can be an effective medium.
Studies on the kinetics of this compound dehydrogenation demonstrate that reaction rates can be influenced by factors such as temperature, pressure, and the presence of carrier gases. jst.go.jposaka-u.ac.jp For example, the activation energy for this compound dehydrogenation has been shown to differ depending on whether hydrogen or nitrogen is used as a carrier gas. osaka-u.ac.jp The selectivity of reactions involving this compound can also be influenced by the catalyst used and the reaction conditions. kaimosi.com For instance, in the isomerization of n-pentane to this compound, the selectivity is affected by the type of zeolite catalyst and the reaction temperature and pressure. kaimosi.com
This compound in Polymerization Processes and Materials Science
This compound is utilized in polymerization processes, particularly in the production of polyolefins and elastomers. junyuanpetroleumgroup.comchempoint.com Its properties as a volatile and relatively inert hydrocarbon make it suitable for use as a process medium or blowing agent in these applications. junyuanpetroleumgroup.comhaltermann-carless.comchempoint.com
Use in Polyolefin Production (e.g., polyethylene (B3416737), polypropylene)
This compound is employed as a process medium in the manufacturing of polyolefins such as polyethylene (PE) and polypropylene (B1209903) (PP). junyuanpetroleumgroup.comhaltermann-carless.comchempoint.com In gas phase polymerization processes, this compound can be injected in liquid form into the reactor's gas stream. haltermann-carless.com It evaporates, which helps to cool the reaction, preventing the polymer particles from sticking together. haltermann-carless.com The evaporated this compound can then be condensed and recycled. haltermann-carless.com
While hexane (B92381) has also been used as a polymerization medium in solution processes for butyl rubber, the use of this compound has been explored. google.com However, challenges related to separating unreacted monomers from the rubber slurry when using this compound as a common medium for polymerization and halogenation have been noted. google.com
The use of lightweight mixed alkane solvents, including this compound, as prepolymerization solvents for polypropylene catalysts has been investigated. google.com These solvents, formulated with C5-C6 alkanes and their isomers, are reported to offer stable physical and chemical performance, ease of desorption, and high security, without requiring modification of existing equipment. google.com This can lead to lower use costs and reduced material consumption losses in the post-processing steps of polyolefin production and catalyst preparation. google.com
Role in Elastomer Synthesis
This compound can play a role in the synthesis of elastomers, particularly as a component in processes involving monomers like isoprene (B109036). Isoprene itself is a key monomer in the production of synthetic polyisoprene (synthetic rubber) and butyl rubber (an isobutene-isoprene copolymer). nih.govgoogle.com While isoprene can be produced by the dehydrogenation of this compound nih.govchemcess.comwikipedia.org, this compound can also be used as a solvent or process medium in polymerization reactions involving isoprene or other monomers used in elastomer synthesis.
In anionic polymerization of isoprene, the solvent's polarity can influence the microstructure of the resulting polymer. rsc.orgcdnsciencepub.com For example, the addition of tetrahydrofuran (B95107) (THF), a polar additive, to a non-polar solvent like cyclohexane (B81311) in the anionic polymerization of isoprene derivatives has been shown to impact the ratio of vinyl units in the polymer microstructure. rsc.org While the search results did not specifically detail the direct use of this compound as a solvent in the anionic polymerization of isoprene, the principles of solvent effects on polymer microstructure observed with similar non-polar solvents like cyclohexane would likely apply.
Furthermore, this compound has been explored as a blowing agent in the production of foamed elastomers, such as polyurethane (PU) foam. haltermann-carless.comresearchgate.net It is often used in combination with cyclopentane, where this compound's easier evaporation contributes to the optimal formation of the cell structure in the foam. haltermann-carless.com
Influence on Polymer Microstructure and Properties
The solvent or process medium used in polymerization can significantly influence the microstructure and, consequently, the properties of the resulting polymer. wikipedia.orgmdpi.comnih.gov Polymer microstructure encompasses aspects like chain length distribution, stereochemistry, monomer sequencing, and architecture. nih.gov These microstructural features dictate the polymer's properties, including mechanical strength, thermal stability, and rheological characteristics. wikipedia.orgmdpi.commdpi.com
In polyolefin production, the process medium can affect the molecular weight, branching, and crystallinity of the polymers, all of which are critical microstructural features that influence mechanical and thermal properties. junyuanpetroleumgroup.com While the search results did not provide specific data tables directly linking this compound concentration as a process medium to precise changes in polyolefin microstructure (like molecular weight distribution or branching density) or properties, the general principle that the polymerization environment impacts these factors is well-established. wikipedia.orgwiley-vch.de
The influence of the solvent on polymer microstructure is particularly evident in the synthesis of elastomers like polyisoprene. As mentioned earlier, the polarity of the solvent in anionic polymerization of isoprene can alter the ratio of different isomeric units (e.g., 1,4- vs. 3,4-addition), which in turn affects the polymer's flexibility and glass transition temperature. rsc.orgcdnsciencepub.com
The use of this compound as a blowing agent in foams also impacts the material's microstructure by influencing the cell density and morphology, which are critical determinants of the foam's properties like insulation and mechanical strength. haltermann-carless.comresearchgate.net Research on foaming of polypropylene with this compound has shown that the blowing agent content affects cell density. researchgate.net
This compound in Cryogenic Systems and Low-Temperature Research
This compound finds significant application in cryogenic systems and low-temperature research due to its low melting point and ability to remain liquid at temperatures where many other substances would solidify. researchgate.netnyu.edu Its low freezing point makes it a useful medium for achieving and maintaining very low temperatures in various scientific procedures.
Applications in Scientific Instrumentation (e.g., freeze-quenching for EPR spectroscopy)
In scientific instrumentation, this compound is notably used in freeze-quenching techniques, particularly in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy. ukri.orgnih.govresearchgate.net This method is employed to trap transient intermediate species in biochemical reactions, allowing for their characterization. ukri.orgresearchgate.net The process typically involves rapidly mixing reactants and then rapidly injecting the mixture into a bath of chilled this compound, often cooled to around 140 K (-133 °C) or lower using liquid nitrogen. ukri.orgprodigitek.com The rapid freezing effectively halts the reaction at a specific time point, preserving the intermediate species for spectroscopic analysis. ukri.orgresearchgate.net
While effective, traditional freeze-quenching in this compound can be a complex procedure with potential limitations in sample reproducibility. ukri.org Research is ongoing to develop improved methods for sample collection and packing of the frozen particles from this compound to enhance the reliability of EPR spectral data. nih.govresearchgate.netnih.gov
Role in Cryopreservation Methodologies (Chemical Aspects)
This compound plays a role in cryopreservation methodologies, primarily as a rapid cooling medium for biological samples. nyu.edu The goal of using this compound in cryopreservation is to achieve very fast freezing rates to prevent the formation of damaging ice crystals within tissues and cells. nyu.edu Rapid freezing promotes the formation of amorphous or vitreous ice, which is less disruptive to cellular structures. nyu.edu
When chilling this compound with liquid nitrogen, temperatures significantly below its freezing point can be achieved, allowing for the rapid solidification of biological samples embedded in cryoprotective media. nyu.edu This is particularly important for preserving the morphology and viability of delicate biological specimens for downstream analysis, such as histology or molecular studies. nyu.edu The high thermal conductivity of this compound contributes to its effectiveness in quickly drawing heat away from the sample. nyu.edu
This compound in Cryogenic Carbon Capture Technologies
This compound is utilized as a contact liquid in some cryogenic carbon capture (CCC) technologies. eralberta.caisef.netresearchgate.netsciopen.com In this application, this compound is sprayed into a flue gas stream containing carbon dioxide (CO₂). researchgate.netsciopen.com The extremely low temperatures in the system cause the CO₂ to desublimate (transition directly from gas to solid) onto the surface of the cold this compound droplets. isef.netresearchgate.netsciopen.com This forms a slurry of solid CO₂ particles suspended in this compound. researchgate.net
This method offers advantages over traditional solid-medium desublimation, such as easier collection and removal of the captured CO₂ and improved heat transfer efficiency. sciopen.com Research explores the optimal operating conditions, such as droplet size, temperature, and gas velocity, to maximize CO₂ capture efficiency in this compound spray towers. sciopen.com While effective, some studies are investigating alternative contact liquids to potentially improve efficiency and reduce operating costs in CCC systems. isef.net
Here is a table summarizing some data related to this compound in cryogenic carbon capture:
| Parameter | Typical Value/Observation | Source |
| CO₂ Capture Efficiency (with this compound) | 80-85% at ~-120°C (considered inefficient in one study) isef.net | isef.net |
| This compound Droplet Temperature | Below 150 K (-123 °C) for >90% CO₂ capture in simulations sciopen.com | sciopen.com |
| Spray Tower Height | Influences CO₂ capture rate | sciopen.com |
This compound as a Component in Specialized Fuel Formulations (Combustion Science Research)
This compound is also studied and used as a component in specialized fuel formulations, particularly in combustion science research. Its properties as a branched alkane make it relevant for understanding combustion characteristics and improving fuel performance.
Octane (B31449) Rating Enhancement Studies
This compound is a branched isomer of pentane (B18724) and has a higher octane rating than its straight-chain counterpart, n-pentane. researchgate.net Research in combustion science often involves studying the octane-enhancing properties of various fuel components, including this compound. Octane rating is a measure of a fuel's resistance to knocking or pinging during combustion in an internal combustion engine. dtic.mil
Combustion Characteristics and Molecular Dynamics Modeling
The combustion characteristics of this compound are investigated through experimental studies and computational methods like molecular dynamics modeling. ReaxFF reactive molecular dynamic simulations are used to study the combustion mechanisms of various hydrocarbons, including this compound. researchgate.net These simulations can provide insights into the initial pyrolysis reactions and subsequent oxidation processes that occur during combustion. researchgate.net
Studies have compared the combustion intensity of pentane isomers, indicating that branched isomers like this compound and neopentane (B1206597) tend to burn more intensely than n-pentane. researchgate.net Understanding the molecular-level events during this compound combustion is crucial for developing more efficient and cleaner combustion processes and for designing fuels with desired properties. acs.orgresearchgate.net
Here is a table comparing the autoignition characteristics of pentane isomers:
| Pentane Isomer | Structure | First-Stage Ignition | Heat Release (First Stage) | Source |
| n-Pentane | Straight-chain | Faster | Higher | dtic.mil |
| This compound | Branched | Slowest | Least | dtic.mil |
| Neopentane | Double-branched | Faster than this compound | Higher than this compound | dtic.mil |
This compound in Gas Hydrate (B1144303) Formation Studies
Gas hydrates, or clathrate hydrates, are crystalline solids where water molecules form cage-like structures that trap guest molecules, typically small non-polar molecules or those with large hydrophobic parts, under specific low-temperature and elevated-pressure conditions. mdpi.comwikiwand.comscielo.br These structures resemble ice but are non-stoichiometric compounds. wikiwand.commdpi.com The formation and decomposition of clathrate hydrates are considered first-order phase transitions rather than chemical reactions. wikiwand.com
This compound plays a significant role in gas hydrate formation studies, particularly as a thermodynamic promoter and in the formation of Structure H (sH) hydrates. mdpi.comrepec.orgscirp.orgnsf.gov While smaller molecules like methane (B114726), ethane, carbon dioxide, and hydrogen sulfide (B99878) typically form Structure I (sI) hydrates, and molecules like propane (B168953) and isobutane (B21531) form Structure II (sII) hydrates, larger molecules with diameters between approximately 7 Å and 9 Å, such as this compound, can form Structure H hydrates. mdpi.comscirp.orgaldebaran.cz The sH structure is a more complex lattice containing three types of cages: large (5¹²6⁸), medium (4³5⁶6³), and small (5¹²) cavities, typically in a ratio of 1:2:3. wikiwand.comaldebaran.cz The formation of sH hydrates often requires the presence of both a large molecule like this compound and a smaller "help gas" such as methane or nitrogen to occupy the different cage types and stabilize the structure. wikiwand.comscirp.orgaldebaran.cz
Research indicates that this compound can act as a promoter for methane hydrate formation. mdpi.comrepec.org Studies have investigated the effect of this compound on the kinetics of methane hydrate formation, including parameters such as the pressure-temperature (P-T) profile, gas uptake, hydrate induction time (HIT), and water-to-hydrate conversion ratio (WHCR). mdpi.comrepec.orgresearchgate.net For instance, experiments conducted in a stirred tank at 2 °C and 5.2–5.3 MPa showed that the addition of this compound significantly increased the WHCR for methane hydrate formation in both distilled water and seawater compared to systems without additives or with only sodium dodecyl sulfate (B86663) (SDS) as a promoter. mdpi.comrepec.orgresearchgate.net
| System | Additive | Water-to-Hydrate Conversion Ratio (WHCR) |
|---|---|---|
| Distilled Water | None | 9.97% |
| Distilled Water | SDS | 45.71% |
| Distilled Water | This compound | 72.28% |
| Seawater (3.9% salinity) | None | 2.26% |
| Seawater (3.9% salinity) | SDS | 9.89% |
| Seawater (3.9% salinity) | This compound | 18.03% |
The presence of this compound has been shown to shorten the hydrate induction time (HIT) for methane hydrate formation, particularly in seawater. mdpi.comrepec.orgresearchgate.net In seawater with 3.9% salinity, the average HIT for methane hydrate formation was 13.1 minutes without promoters, while the presence of this compound shortened it by 15.6 minutes. mdpi.comrepec.orgresearchgate.net this compound was found to enhance the HIT for methane hydrate formation in seawater by 2.23 times compared to SDS. mdpi.comrepec.orgresearchgate.net
A synergistic effect on methane hydrate formation kinetics has also been observed when this compound and SDS are used together in both distilled water and seawater systems. mdpi.comrepec.orgresearchgate.net The positive influence of this compound on methane hydrate formation is potentially attributed to a binary hydrate formation mechanism, which enhances both the thermodynamic and kinetic parameters of the process. mdpi.comrepec.orgresearchgate.net In this binary system, the larger this compound molecules are believed to occupy the larger cages of the sH structure, while smaller gas molecules like methane occupy the smaller cages. mdpi.com
Studies on the dissociation conditions of clathrate hydrates of this compound + carbon dioxide and this compound + methane have also been conducted to understand the hydrate promotion effects of this compound. ifpenergiesnouvelles.fr Experimental data has shown that the presence of this compound can decrease the hydrate dissociation pressure of the methane + water system and the carbon dioxide + water system, indicating a shift in the hydrate equilibrium conditions to lower pressures and/or higher temperatures. ifpenergiesnouvelles.fr For the methane + water system, the decrease in hydrate dissociation pressure due to this compound was approximately 0.5 MPa, while for the carbon dioxide + water system, it was about 0.15 MPa at given temperatures. ifpenergiesnouvelles.fr This shift suggests that this compound can make hydrate formation thermodynamically more favorable under certain conditions. nsf.govifpenergiesnouvelles.fr The change in the slope of the logarithm of hydrate dissociation pressure versus temperature in the presence of this compound also suggests a likely change in the clathrate hydrate structure, consistent with the formation of sH hydrates. ifpenergiesnouvelles.fr
| System | Effect of this compound on Hydrate Dissociation Pressure | Approximate Pressure Decrease |
|---|---|---|
| Methane + Water | Decreases dissociation pressure | ~0.5 MPa |
| Carbon Dioxide + Water | Decreases dissociation pressure | ~0.15 MPa |
The role of hydrocarbons like this compound in hydrate formation conditions is often explained by heterogeneous nucleation theory. mdpi.com In binary hydrate systems, the hydrocarbon hydrates may form first under milder thermodynamic conditions and then act as sites for initiating the heterogeneous nucleation of smaller molecule gas hydrates (sI and sII structures). mdpi.com
While this compound is water-immiscible and forms a layer on the water surface, which could potentially hinder the gas-water interface, studies have shown its effectiveness as a promoter, suggesting that the benefits of binary hydrate formation and heterogeneous nucleation outweigh this potential limitation under experimental conditions. mdpi.com
Advanced Analytical and Characterization Methodologies for Isopentane
Chromatographic Techniques for Isopentane (B150273) Analysis
Chromatographic techniques are widely used for separating and quantifying this compound in various matrices. These methods leverage the differences in physical and chemical properties between this compound and other components in a mixture to achieve separation.
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is a primary technique for the analysis of volatile hydrocarbons like this compound. It offers advantages such as a wide range of measurement, detection of various components, and good repeatability emerson.com. In GC, a sample containing this compound is vaporized and carried by an inert gas (carrier gas) through a chromatographic column. The column is coated with a stationary phase that interacts differently with the components of the mixture, causing them to elute at different times.
Specific GC methods have been developed for the quantification of this compound in various samples. For instance, a method using a portable gas chromatograph equipped with a photoionization detector (PID) and an Al₂O₃/KCl capillary column successfully separated n-pentane and this compound from isoprene (B109036) nih.gov. This method demonstrated low coefficients of variation for both n-pentane (10%) and this compound (9%), indicating good reproducibility nih.gov. Another innovative GC method for quantifying this compound in cosmetic products utilized a capillary column (ZB-624) and a flame ionization detector (FID) iosrjournals.org. This method was validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, robustness, and ruggedness for this compound analysis iosrjournals.org. Toluene (B28343) was used as a diluent in this method iosrjournals.org.
GC is also used to analyze pentane (B18724) isomers in expandable styrene (B11656) polymers. In one method, the pentane isomers are dissolved in toluene and then analyzed by GC with FID. A packed column (e.g., 100/120 mesh Porapak-Q) is recommended for resolving individual pentanes and internal standards aqmd.gov. Internal standards, such as n-hexane, are often used for quantification in GC methods aqmd.gov.
GC systems for hydrocarbon analysis typically consist of a sample handling system, a temperature-controlled oven containing chromatographic columns, and a detector emerson.com. Multi-port analytical valves are used for sample injection and manipulating the flow path through multiple columns to achieve better separation of complex mixtures emerson.com.
Hyphenated Techniques (e.g., GC-MS)
Hyphenated techniques combine the separation power of GC with the identification capabilities of another analytical technique, such as Mass Spectrometry (MS). GC-MS is a powerful tool for the analysis of complex mixtures containing this compound, allowing for both separation and identification of components.
In GC-MS, the effluent from the GC column is directed into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that serves as a fingerprint for each compound. This allows for the identification of this compound based on its characteristic fragmentation pattern.
GC-MS is a common method for the analysis of this compound analytice.com. It has been used to analyze hydrocarbon mixtures, including pentane isomers lamission.edu. For instance, GC-MS analysis has been applied to identify metabolites of this compound, such as 3-methyl-2-butanol, 2-methyl-2-butanol, and 3-methyl-2-butanone, found in liver microsomes after exposure nih.gov.
When using GC-MS for volatile hydrocarbons like this compound, selecting an appropriate solvent is important. Hydrocarbon solvents like pentane, this compound, hexane (B92381), heptane, or isooctane (B107328) are often used, depending on the elution time of the target analytes chromforum.org. Dichloromethane is also suggested as a clean solvent that elutes quickly and does not interfere with hydrocarbon masses chromforum.org. Scanning in MS typically begins at m/z 35 or 45 to avoid interference from common background gases like water, nitrogen, oxygen, argon, and carbon dioxide chromforum.org.
GC-MS can be used for both qualitative identification and quantitative analysis of this compound. The limit of quantification (LOQ) for this compound analysis by GC-MS using TCA as sample material has been reported as 1 µg/Media analytice.com.
Spectroscopic Characterization of this compound and its Derivatives
Spectroscopic techniques provide information about the structure, bonding, and electronic properties of this compound and its derivatives by measuring their interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for determining the structure of organic molecules like this compound by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. The NMR spectrum provides information about the number and types of hydrogen and carbon atoms and their connectivity.
For this compound (2-methylbutane), the ¹H NMR spectrum is expected to show characteristic signals corresponding to the different types of protons in the molecule. Due to the symmetry (or lack thereof) in this compound, the protons on the two methyl groups attached to the same carbon are equivalent, the protons on the methyl group at the other end of the chain are distinct, the protons on the methylene (B1212753) group are distinct, and the proton on the branched carbon is distinct. This leads to multiple signals in the ¹H NMR spectrum pearson.com. Specifically, the expected number of signals in the ¹H NMR spectrum for this compound is four pearson.com.
¹³C NMR spectroscopy provides information about the carbon skeleton. The ¹³C NMR spectrum of this compound will show signals corresponding to the different types of carbon atoms. This compound has carbons in methyl groups (two equivalent, one distinct), a methylene group, and a quaternary-like carbon (attached to three other carbons and one hydrogen). This results in distinct signals in the ¹³C NMR spectrum. Experimental ¹³C NMR spectra of this compound are available .
NMR spectroscopy has also been used in studies involving this compound as a solvent or in sample preparation. For example, ¹³C NMR spectra of human muscle samples were obtained after removal of neutral fat by extraction with this compound nih.gov. This study showed that creatine, lactic acid, and phospholipids (B1166683) were not removed by this compound extraction nih.gov.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound based on its vibrational modes. IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of light. These techniques are complementary, as they are sensitive to different types of molecular vibrations acs.org. IR is generally more sensitive to vibrations that cause a change in dipole moment, while Raman is more sensitive to vibrations that cause a change in polarizability acs.org.
Gas phase infrared spectra of pentane isomers, including this compound, have been studied in the 500–4000 cm⁻¹ region researchgate.net. DFT calculations have been used to clarify vibrational assignments in the IR spectra researchgate.net.
Raman spectroscopy can also be used to study hydrocarbons like this compound. Studies have investigated the Raman spectra of gaseous pentane isomers, including this compound, in a methane (B114726) medium researchgate.netosti.gov. These studies observed changes in the spectra, particularly in the 2850–3000 cm⁻¹ range, corresponding to the stretching vibrations of CH₂ and CH₃ groups researchgate.netosti.gov. Raman spectroscopy offers potential for rapid online analysis of complex gas mixtures, including hydrocarbons like this compound, in applications such as oil and gas exploration spectroscopyonline.com. Characteristic Raman peaks for this compound have been identified, such as a peak at 765 cm⁻¹ researchgate.net. While individual hydrocarbon spectra have unique signatures, overlap can occur due to similar bond structures spectroscopyonline.com.
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. MS is frequently used in conjunction with chromatographic techniques (e.g., GC-MS) but can also be used as a standalone technique for the analysis and identification of this compound.
Electron Ionization (EI) is a common ionization method used in MS for volatile organic compounds like this compound. In EI-MS, the molecule is bombarded with electrons, causing it to lose an electron and form a molecular ion (M⁺). The molecular ion can then fragment into smaller ions, producing a characteristic fragmentation pattern that is unique to the compound lamission.edu. The mass spectrum typically shows the relative abundance of these fragment ions as a function of their m/z ratio lamission.edu.
The mass spectrum of this compound (C₅H₁₂) shows a molecular ion peak at m/z 72 lamission.edumassbank.eu. Fragmentation occurs through the cleavage of C-C bonds, leading to characteristic fragment ions. For alkanes, fragmentation often occurs at branched points, leading to more stable carbocations lamission.edu. The peak at m/z = 57 is more abundant for this compound than for n-pentane because a secondary carbocation is more stable than a primary carbocation lamission.edu. Other fragment ions are also observed, corresponding to the loss of methyl (m/z 15), ethyl (m/z 29), and propyl (m/z 43) radicals, among others. The base peak (most abundant ion) in the mass spectrum of this compound is typically at m/z 43, corresponding to the [C₃H₇]⁺ fragment lamission.edu.
Mass spectrometry data for this compound, including electron ionization mass spectra, are available in databases massbank.eunist.gov. These spectral libraries are valuable for identifying this compound in samples by comparing experimental spectra to known spectra.
MS can be used for both qualitative identification and quantitative analysis. Quantitative analysis is often performed using selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes, which focus on specific ions to improve sensitivity and selectivity.
Advanced Detection and Quantification Methods for this compound in Complex Matrices
Detecting and quantifying this compound in complex matrices is crucial in various fields, including environmental monitoring, industrial process control, and the analysis of biological samples. Due to its volatile nature, specialized techniques are required for accurate determination in the presence of numerous other compounds. iosrjournals.org
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a widely used and powerful technique for the separation, identification, and quantification of volatile organic compounds (VOCs), including this compound, in complex mixtures. mdpi.comresearchgate.netmass.govpurdue.edunih.gov GC separates components based on their boiling points and interaction with the stationary phase, while MS provides structural information and allows for sensitive detection and quantification. researchgate.netpurdue.edu
Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) is an advanced method particularly suited for the analysis of VOCs in air samples. mdpi.com This technique involves collecting air samples onto adsorbent tubes, followed by thermal desorption of the trapped VOCs directly into the GC-MS system. mdpi.com This approach allows for the detection of this compound at very low concentrations, in the parts per trillion (ppt) to parts per billion (ppb) range, in complex matrices such as urban air influenced by biomass burning. mdpi.com Validation studies have demonstrated the reproducibility and reliability of TD-GC-MS for quantifying this compound and other VOCs in such matrices. mdpi.com
Comprehensive two-dimensional gas chromatography (GC × GC) coupled with MS (GC × GC-MS) offers enhanced separation capabilities for highly complex samples. researchgate.netresearchgate.net By using two capillary columns with different stationary phases in series, GC × GC provides significantly improved resolution compared to one-dimensional GC, allowing for better separation and detection of this compound even in matrices with many co-eluting compounds, such as gasoline. researchgate.net This technique can improve the signal-to-noise ratio for components like this compound, facilitating their detection and quantification in trace amounts. researchgate.net
Other detection methods used in conjunction with GC for this compound analysis include Flame Ionization Detection (FID) and Photoionization Detection (PID). researchgate.netnih.gov FID is a universal detector for hydrocarbons, while PID is selective for compounds that can be ionized by UV light. nih.gov A gas chromatographic method using PID has been developed for the determination of breath pentane, including this compound, demonstrating its applicability in biological matrices. nih.gov This method allowed for the separation of this compound from n-pentane and isoprene and showed good reproducibility for breath pentane measurements. nih.gov
In addition to chromatographic techniques, spectroscopic methods like Raman spectroscopy are being explored for the analysis of complex gas mixtures containing this compound. spectroscopyonline.comresearchgate.net Data-driven Raman spectroscopy (DDRS) has shown promise for the simultaneous measurement of multiple hydrocarbon and nonhydrocarbon gases, including this compound, in complex matrices encountered in the oil and gas industry. spectroscopyonline.com This method can isolate target gases within variable matrices and provide high prediction accuracy for quantification. spectroscopyonline.com
Quantification of this compound in complex matrices often involves the use of calibration standards and appropriate data analysis techniques. For GC-MS methods, quantification can be based on the total ion chromatogram or extracted ions, depending on the complexity of the matrix and the presence of interfering compounds. mass.gov Method validation, including assessing specificity, linearity, accuracy, precision, and robustness, is essential to ensure the reliability of the quantification results in different complex matrices, such as cosmetic products. iosrjournals.org
While not directly focused on this compound detection, this compound is also used in the preparation of samples for other advanced analytical techniques applied to complex biological matrices, such as in situ zymography for analyzing extracellular matrix protein degradation in tissues or for single-molecule fluorescence in situ hybridization (smFISH) in biological samples like zebrafish embryos. nih.govmpi-cbg.de In these cases, rapid freezing of tissue samples in cold this compound helps preserve the integrity of the biological structures and molecules for subsequent analysis. nih.govmpi-cbg.de
Theoretical and Computational Investigations of Isopentane
Quantum Chemical Calculations of Isopentane (B150273) Electronic Structure
Quantum chemical methods, rooted in the principles of quantum mechanics, are employed to investigate the electronic structure and properties of this compound. These calculations provide detailed information about molecular geometries, energy levels, charge distributions, and reactivity.
Ab Initio and Density Functional Theory (DFT) Studies
Ab initio methods and Density Functional Theory (DFT) are fundamental approaches used to study the electronic structure of molecules like this compound. These methods aim to solve the electronic Schrödinger equation to obtain the electronic wave function and energy. dtic.mil Ab initio methods are based on first principles, without including experimental data, while DFT methods approximate the electron density to calculate the electronic structure. dtic.mil
Studies utilizing these techniques can determine optimized molecular geometries, vibrational frequencies, and relative energies of different conformers of this compound. eurjchem.com High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), are considered highly accurate for calculating molecular properties, although they can be computationally expensive for larger systems. arxiv.org DFT methods, offering a balance between accuracy and computational cost, are widely used for various chemical systems, including hydrocarbons. tandfonline.com The choice of a specific DFT functional and basis set can influence the accuracy of the results. tandfonline.com
Quantum chemical calculations have been applied to study reactions involving this compound, such as hydrogen abstraction by radicals. researchgate.netresearchgate.net These studies involve calculating the potential energy surfaces of the reactions, identifying transition states, and determining energy barriers. researchgate.net
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound involves studying the different spatial arrangements (conformers) that the molecule can adopt due to rotation around single bonds. vaia.com Quantum chemical calculations are essential for determining the relative energies and stabilities of these conformers. eurjchem.comresearchgate.net The energy landscape describes the potential energy of the molecule as a function of its internal coordinates, revealing the various minima (stable conformers) and the barriers separating them. chemrxiv.org
For alkanes like this compound, conformational preferences are influenced by steric interactions between substituents. vaia.com Newman projections are often used to visualize the different staggered and eclipsed conformations arising from rotation around C-C bonds. vaia.comchegg.com Staggered conformers are generally more stable than eclipsed ones due to reduced electron repulsion. vaia.com The relative energies of different conformers can be calculated using ab initio or DFT methods, providing insights into the molecule's flexibility and preferred shapes. eurjchem.comresearchgate.net The concept of additive energy landscapes has been explored, where the total potential energy landscape of a branched alkane can be related to the energy functions of its smaller constituent fragments. chemrxiv.orgresearchgate.net
Quantum Mechanical Tunneling Effects in Reactions
Quantum mechanical tunneling is a phenomenon where a particle can pass through an energy barrier even if it does not have sufficient classical energy to overcome it. u-szeged.huidw-online.de This effect can be significant in chemical reactions involving light atoms like hydrogen, particularly at lower temperatures. u-szeged.hu
Computational studies employing transition state theory (TST) and variational transition state theory (CVT), often with tunneling corrections, have been used to calculate the rate coefficients of reactions involving this compound, such as hydrogen abstraction by H and CH3 radicals. researchgate.netresearchgate.net Methods like the small-curvature tunneling (SCT) and Eckart methods are used to account for tunneling effects in these calculations. researchgate.netresearchgate.net These studies have shown that including tunneling corrections can improve the agreement between theoretical calculations and experimental reaction rates, particularly for reactions involving hydrogen atom transfer. researchgate.net
Molecular Dynamics (MD) Simulations of this compound in Various Phases
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. epfl.ch By simulating the motion of atoms and molecules based on classical mechanics and interatomic potentials, MD can provide insights into the structural, dynamic, and transport properties of this compound in different phases and environments. koreascience.krtandfonline.comresearchgate.net
Liquid-Phase Behavior and Interactions
MD simulations have been employed to investigate the properties of liquid this compound. koreascience.krtandfonline.comscispace.comroyalsocietypublishing.org These simulations can provide information about thermodynamic properties, structural characteristics (e.g., radial distribution functions), and dynamic properties such as self-diffusion coefficients and viscosity. koreascience.krtandfonline.comroyalsocietypublishing.org
Studies of liquid pentane (B18724) isomers, including this compound, using MD simulations with appropriate force fields (which describe the interatomic interactions) have been conducted to understand how molecular branching affects their physical properties. koreascience.krtandfonline.com These simulations can reveal details about intermolecular interactions, molecular packing, and the influence of molecular shape on properties like density and boiling point. koreascience.kr MD simulations have also been used to study the glass transition in this compound, exploring the structural differences between the liquid and glassy states upon cooling. scispace.comroyalsocietypublishing.orgias.ac.in
Adsorption and Diffusion Phenomena in Porous Materials (e.g., Zeolites, Carbon Nanotubes, MOFs)
Molecular dynamics simulations are widely used to study the adsorption and diffusion of molecules, including this compound, in porous materials such as zeolites, carbon nanotubes, and Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.netacs.orgresearchgate.netscribd.comnih.govmdpi.compsu.edu These materials have applications in separation, catalysis, and storage, and understanding how this compound interacts with and moves within their pores is crucial. researchgate.netresearchgate.net
MD simulations can provide insights into adsorption isotherms, diffusion coefficients, and the mechanisms of transport within the confined spaces of these materials. researchgate.netresearchgate.net Studies have compared the adsorption and diffusion behavior of this compound with its linear isomer, n-pentane, in various zeolites and carbon nanotubes, highlighting the effect of molecular shape and the pore structure of the material on transport properties. researchgate.netacs.orgresearchgate.netiisc.ac.in For instance, simulations have shown that the diffusivity of this compound can be higher than that of n-pentane in certain one-dimensional channels, attributed to differences in their cross-sectional shapes and interactions with the pore walls. researchgate.netacs.org
MD simulations can also explore the influence of factors such as temperature, pressure, and the presence of other molecules on the adsorption and diffusion of this compound in porous materials. researchgate.netiisc.ac.in The flexibility of the porous framework can also play a role in diffusion, and MD simulations can account for these effects. epfl.ch Studies on MOFs have also utilized MD simulations to understand adsorption and diffusion properties, which are influenced by the MOF's structure and flexibility. nih.govmdpi.com
Gas-Phase Dynamics and Reactive MD Simulations
Gas-phase dynamics and reactive molecular dynamics (MD) simulations are valuable tools for studying the behavior of molecules, including this compound, in the gaseous state and during chemical reactions. Reactive MD simulations, such as those employing the ReaxFF force field, have been used to investigate the combustion characteristics and decomposition mechanisms of hydrocarbons, including this compound. Studies comparing the combustion of this compound with other pentane isomers like n-pentane and neopentane (B1206597) have been conducted using ReaxFF reactive molecular dynamic simulations. researchgate.net These simulations can reveal the main reactions occurring in the early stages of combustion, such as the pyrolysis of the hydrocarbons, followed by oxidation reactions involving O₂ molecules. researchgate.net The simulations can also highlight the effect of factors like temperature and the fuel-to-O₂ ratio on the combustion process and product formation. researchgate.net
Furthermore, reactive MD simulations have been applied to study the decomposition mechanisms of various hydrocarbons, indicating that initial pyrolysis reactions often involve the homolytic cleavage of C-H and C-C bonds. researchgate.net The bond dissociation energies of these bonds influence the pyrolysis pathways. researchgate.net
Beyond combustion, reactive MD simulations have been utilized to investigate reaction dynamics involving this compound and radicals. For instance, studies have examined the reaction dynamics of the cyano radical (CN) with this compound using high-level electronic structure theory and neural networks (NN) trained on data from molecular dynamics simulations. ethz.ch These studies compare the performance of NNs trained with data from interactive MD in virtual reality (iMD-VR) versus traditional constrained MD, demonstrating that both methods can reproduce qualitative features of reactive potential energy surfaces (PESs). ethz.ch The sensitivity of NN learning to the training data set has also been noted. ethz.ch
Reaction Pathway Modeling and Transition State Theory for this compound Reactions
Reaction pathway modeling and transition state theory (TST) are fundamental approaches for understanding the kinetics and mechanisms of chemical reactions involving this compound. These methods allow for the identification of potential energy surfaces, transition states, and the calculation of reaction rate constants.
Studies investigating the hydrogen abstraction reactions of this compound molecules and ions by hydrogen atoms have employed theoretical calculations to predict reaction pathways and estimate rate parameters. rsc.org High-level ab initio calculations, such as DLPNO-CCSD(T), combined with density functional theory (DFT) methods, have been used to evaluate and compare the potential energy surfaces for these reactions. rsc.orgrsc.org TST has been applied to calculate rate constants over a range of temperatures, often incorporating tunneling approximations like Eckart, Wigner, and zero-curvature tunneling (ZCT). rsc.orgrsc.org
These computational studies can identify different abstraction reaction paths and their corresponding transition states and products. rsc.orgrsc.org Analysis of potential energy surfaces can provide insights into the relative stability of products and the influence of factors like ionization on reaction pathways, including the possibility of C-C bond cleavage in this compound ions. rsc.org
Furthermore, theoretical methods have been used to study mechanochemical reactions involving this compound, where mechanical stress is applied to induce desired reaction pathways. researchgate.netaip.org In such scenarios, computational approaches can help in finding mechanochemical pathways and barriers, even in cases where a zero-force transition state may not exist. researchgate.netaip.org The potential energy can be plotted as a function of the distance between pulling points to analyze the reaction path and identify transition-state saddles under applied force. researchgate.netaip.org
The reaction class transition state theory (RC-TST) has also been applied to predict thermal rate constants for hydrogen abstraction reactions involving alkanes, including this compound, by species like the O(³P) atom. researchgate.net
Development of Force Fields and Potentials for this compound Systems
The development of accurate force fields and potentials is essential for performing reliable molecular simulations of this compound and systems containing it. Force fields define the potential energy of a system based on atomic positions and are crucial for simulating molecular dynamics and interactions. acs.org
While general force fields exist for organic molecules, the development often involves parametrization based on experimental data and high-level quantum-mechanical (QM) calculations. acs.orgwustl.edu Early force fields were developed for small organic molecules, and subsequent developments have led to more sophisticated force fields capable of describing larger and more complex systems. acs.org
Specific force field parameters for this compound would typically be part of larger force fields developed for alkanes or general organic molecules, such as AMBER, CHARMM, OPLS, or TraPPE. acs.orgwustl.eduumn.edunih.gov The development process often involves fitting parameters to reproduce experimental properties like conformational energies, structures, and vibrational frequencies, as well as QM calculations of electrostatic potentials and interaction energies. wustl.edu
The TraPPE (Transferable Potentials for Phase Equilibria) force field, for instance, is designed for modeling complex chemical systems with a focus on predicting thermophysical properties and phase equilibria. umn.edu It utilizes a united-atom approach for hydrocarbons, where CH₃, CH₂, and CH groups are treated as single interaction sites to reduce computational cost while maintaining accuracy. umn.edu this compound, being a branched alkane, would be represented using such united-atom or all-atom descriptions within these force fields.
The accuracy of simulations heavily relies on the quality of the force field employed, and ongoing research focuses on improving force fields by incorporating more rigorous physics, such as polarization effects. acs.orgnih.gov
Environmental and Atmospheric Chemical Dynamics of Isopentane
Atmospheric Lifetimes and Removal Mechanisms of Isopentane (B150273) The primary removal mechanism for this compound from the atmosphere is through reactions with highly reactive species, particularly the hydroxyl radical (•OH).nih.govOther oxidants like ozone and nitrate (B79036) radicals also contribute to its degradation, though typically to a lesser extent during the daytime.rsc.orgthis compound is not expected to undergo significant direct photolysis under typical environmental conditions because it does not absorb light at wavelengths above 290 nm.nih.gov
Reaction with Hydroxyl Radicals (•OH) and Rate Coefficient Determinations The reaction with hydroxyl radicals (•OH) is the dominant daytime sink for this compound in the atmosphere.nih.goviiab.menih.govctdbase.orguni.luThis reaction proceeds via hydrogen atom abstraction from this compound by the •OH radical.researchgate.netThe rate coefficient for this reaction is a crucial parameter for determining the atmospheric lifetime of this compound.
Studies have determined the rate constant for the gas-phase reaction of this compound with photochemically-produced hydroxyl radicals. A reported rate constant is 3.9 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 25 °C. nih.gov This rate constant corresponds to an estimated atmospheric half-life of approximately 4.1 days, assuming an average atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals per cm³. nih.gov
Research using relative rate experiments has measured the ratios of rate constants for the reaction of •OH with this compound and other alkanes as a function of temperature. nih.govmdpi.com These studies contribute to calibrating structure-reactivity relationships used to estimate rate constants and their temperature dependence for various hydrocarbons. nih.gov
The abstraction of hydrogen atoms by •OH radicals can occur at different sites on the this compound molecule (primary, secondary, or tertiary carbon atoms), each potentially having different reaction rates and leading to the formation of different isopentyl radicals. researchgate.net
Reaction with Ozone (O₃) and Nitrate Radicals (NO₃•) While the reaction with hydroxyl radicals is the main removal pathway during the day, reactions with ozone (O₃) and nitrate radicals (NO₃•) can also contribute to the atmospheric degradation of this compound, particularly the reaction with nitrate radicals during nighttime hours when •OH concentrations are significantly lower.rsc.orgwikipedia.orgwikidata.orgenvironics.comthegoodscentscompany.comnih.govnih.govuni.lu
The reaction of alkanes, including this compound, with nitrate radicals involves hydrogen atom abstraction. rsc.org Rate constants for the reaction of NO₃• with various alkanes, including this compound, have been determined as a function of temperature. rsc.org At 298 K, the rate constant for the reaction of NO₃• with this compound was reported as 1.6 ± 0.2 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. rsc.org This rate constant is significantly lower than that for the reaction with •OH radicals, indicating that the NO₃• reaction is a less important sink during the day but can become relevant at night.
The reaction of this compound with ozone is generally slow compared to its reactions with •OH and NO₃• radicals due to the saturated nature of the molecule. Alkanes typically exhibit low reactivity towards ozone unless they contain double or triple bonds.
Photolysis and Photochemical Reactivity this compound is not expected to undergo direct photolysis in the troposphere because it does not possess chromophores that absorb ultraviolet radiation at wavelengths greater than 290 nm, which are the wavelengths of sunlight that penetrate the lower atmosphere.nih.govchemistrydocs.com
However, this compound is involved in photochemical reactivity indirectly through its reactions with photochemically produced species like the hydroxyl radical. nih.govchemistrydocs.com The oxidation of this compound initiated by •OH radicals is a key process in the formation of secondary atmospheric pollutants in the presence of nitrogen oxides (NOx) and sunlight. noaa.gov This photochemical oxidation process contributes to the formation of ozone and secondary organic aerosol. researchgate.netnih.gov
Photochemical Oxidation Products and Their Formation Pathways The photochemical oxidation of this compound, primarily initiated by the reaction with •OH radicals, leads to the formation of a variety of oxygenated volatile organic compounds (OVOCs) and other products.nih.govnih.govcopernicus.orgresearchgate.netresearchgate.netThe initial hydrogen abstraction by •OH forms isopentyl radicals, which then react rapidly with atmospheric oxygen (O₂) to form isopentyl peroxy radicals (RO₂•).acs.org
The subsequent reactions of these peroxy radicals are complex and depend on atmospheric conditions, particularly the concentration of nitrogen oxides (NOx). In high-NOx environments, RO₂• radicals typically react with nitric oxide (NO) to form alkoxy radicals (RO•) and nitrogen dioxide (NO₂). acs.org Alkoxy radicals can then undergo further reactions such as decomposition, isomerization, or reaction with O₂ to form carbonyl compounds and other products. acs.org In low-NOx environments, RO₂• radicals can react with hydroperoxy radicals (HO₂•) or other RO₂• radicals to form organic hydroperoxides (ROOH) and other products. acs.org
The specific oxidation products formed from this compound can include a range of aldehydes, ketones, alcohols, and organic nitrates, depending on the reaction pathways followed. researchgate.netresearchgate.net The formation pathways involve a cascade of radical reactions and transformations of the carbon skeleton. acs.orgmit.edu
Secondary Organic Aerosol (SOA) Precursor Studies While this compound is a relatively small alkane, its atmospheric oxidation products can contribute to the formation of secondary organic aerosol (SOA).nih.govnasa.govmit.edumdpi.comacs.orgSOA is formed in the atmosphere through the gas-to-particle conversion of oxidation products of VOCs.nasa.govmit.edu
Early research suggested that this compound might not be a significant SOA precursor due to the high volatility of its initial oxidation products. nasa.govmit.edu However, more recent studies have shown that isoprene (B109036) (an alkene isomer of this compound) and likely other branched alkanes can contribute to SOA formation, particularly under certain conditions such as the presence of acidic aerosols which can catalyze reactions leading to less volatile products like organosulfates. mdpi.comacs.org
Research on isoprene, a related C5 hydrocarbon, has demonstrated that its oxidation products, such as isoprene epoxydiols (IEPOX), can undergo reactive uptake onto acidic seed aerosols to form SOA tracers like 2-methyltetrols and organosulfates. mdpi.com While the specific pathways for this compound may differ, the principle of forming lower-volatility products through further reactions or uptake onto particles is relevant to its potential as an SOA precursor.
Studies using smog chambers have investigated SOA formation from the photooxidation of isoprene under varying NOx conditions, highlighting the importance of radical chemistry in SOA formation. nih.govmit.edu Similar approaches can be applied to study SOA formation from this compound.
Ozone Formation Potential in Atmospheric Models this compound, as a reactive VOC, contributes to the formation of tropospheric ozone (O₃) in the presence of nitrogen oxides (NOx) and sunlight.noaa.govresearchgate.netTropospheric ozone is a key component of photochemical smog and a significant air pollutant.
The ozone formation potential (OFP) of a VOC is a measure of its ability to produce ozone in the atmosphere and is influenced by its reactivity with atmospheric oxidants and the yields of ozone-forming products from its degradation. tandfonline.com OFP is often estimated using atmospheric models and chamber experiments. researchgate.net
The photochemical production of ozone occurs through a complex cycle involving NOx and VOCs, where peroxy radicals (RO₂•), formed from the oxidation of VOCs, play a crucial role in converting nitric oxide (NO) to nitrogen dioxide (NO₂), which subsequently photolyzes to form atomic oxygen that reacts with O₂ to produce O₃. noaa.gov
Smog chamber studies and computer simulations using chemical mechanisms like the Master Chemical Mechanism (MCM) are employed to study the ozone formation potential of VOCs like this compound. researchgate.net These studies help to understand the contribution of this compound emissions to regional ozone concentrations and to inform air quality management strategies. researchgate.net
Data Table: Rate Constants for this compound Atmospheric Reactions
| Reactant | Formula | PubChem CID | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Atmospheric Sink Significance | Source |
| Hydroxyl Radical | •OH | 157350 | 3.9 x 10⁻¹² | Primary daytime sink | nih.gov |
| Nitrate Radical | NO₃• | 5360456 | 1.6 x 10⁻¹⁶ | Relevant nighttime sink | rsc.org |
| Ozone | O₃ | 24823 | Generally slow | Minor sink |
Note: The table above presents selected rate constants. Atmospheric reaction rates are dependent on temperature, pressure, and the concentrations of the reacting species.
Source Apportionment and Atmospheric Transport Studies of this compound
Source apportionment studies aim to identify and quantify the contributions of different sources to the ambient concentrations of a pollutant. For this compound, these studies are vital for developing effective emission control strategies. Atmospheric transport influences the spatial distribution of this compound after its release into the environment.
This compound is commonly used as a tracer for specific emission sources, particularly those related to gasoline. mdpi.comresearchgate.net The ratio of this compound to n-pentane (i/n ratio) is frequently employed to help distinguish between different combustion sources and fuel evaporation. mdpi.compjoes.com For instance, an i/n ratio between 1.5 and 3.0 can characterize emissions from liquid gasoline after combustion in motor vehicles, while a ratio between 1.8 and 4.6 may indicate fuel evaporation. mdpi.com Studies have shown that this compound is a major constituent of natural gasoline and is a tracer in gasoline volatilization. wikipedia.orgmdpi.com
Research in urban areas has identified vehicle exhaust and gasoline evaporation as significant sources of this compound. mdpi.comresearchgate.netcopernicus.org In a study conducted in Kaifeng City during ozone pollution episodes, this compound was identified as an indicator of fossil fuel combustion and transportation-related emissions during the duration phase of pollution. pjoes.com Another study in Central China found that gasoline-related emissions (a combination of gasoline exhaust and vapor) were the most important VOC source in industrial and residential areas, with this compound being a key component, particularly in gasoline evaporation. mdpi.com
Atmospheric transport plays a significant role in the distribution of this compound. Three-dimensional global models that incorporate both transport and chemical processes are used to study and predict the spatial distribution and temporal development of VOCs like this compound. copernicus.org The seasonal and spatial distribution of non-methane hydrocarbons (NMHCs), including this compound, is influenced by factors such as emission strength, photochemical reactions, atmospheric transport, and dilution due to atmospheric mixing. copernicus.org
Emission Inventories and Modeling
Emission inventories are fundamental tools for quantifying the amounts of pollutants released into the atmosphere from various sources. For this compound, these inventories are crucial for atmospheric modeling and for informing air quality management strategies. Developing accurate VOC emission inventories can be challenging due to the diverse nature of sources, including both anthropogenic and biogenic emissions. copernicus.org
Modeling studies often utilize emission inventories as input data to simulate atmospheric concentrations and understand the impact of different sources. copernicus.orgcopernicus.org However, studies have revealed uncertainties in existing emission inventories, particularly in urban areas. copernicus.org For example, inversion modeling studies comparing observed atmospheric concentrations with those predicted by models using emission inventories have sometimes indicated discrepancies, suggesting potential underestimations or inaccuracies in the inventories for certain VOCs, including this compound. copernicus.org
Research has shown that for anthropogenic VOCs, including this compound, current emission inventories may have uncertainties. One study suggested that existing inventories for several alkanes, including this compound, were correct within an average of 33%. copernicus.org Efforts are ongoing to improve the accuracy of emission inventories through various methods, including the use of observational data and advanced modeling techniques. copernicus.org
In some regions, gasoline-related sources, encompassing both tailpipe emissions and fuel evaporation, are major contributors to anthropogenic VOC emissions, with this compound being a significant component. yale.edu Studies analyzing gasoline samples and ambient air measurements have helped to differentiate the contributions of fuel vapor versus other motor vehicle-related emissions. yale.edu For instance, a study in Riverside, California, found that fuel vapor emissions accounted for a notable percentage of gasoline-related VOCs. yale.edu
Atmospheric Measurement Techniques (e.g., in urban air)
Accurate measurement of this compound concentrations in the atmosphere is essential for source apportionment studies, model validation, and monitoring air quality. Various techniques are employed for the measurement of atmospheric VOCs, including this compound, particularly in urban environments where concentrations can be elevated due to anthropogenic activities.
Gas chromatography (GC) is a widely used technique for separating and quantifying individual VOCs in air samples. researchgate.netcopernicus.orgnoaa.gov When coupled with different detection methods, such as mass spectrometry (MS), GC-MS provides detailed information on the composition of VOC mixtures. researchgate.netcopernicus.orgnoaa.gov
Chemical ionization mass spectrometry (CIMS) is another powerful technique for online, fast measurement of trace atmospheric VOCs. researchgate.netcopernicus.orgnoaa.gov While traditional CIMS instruments using H₃O⁺ as the reagent ion may not be ideal for all VOCs, the adaptation to use other reagent ions, such as NO⁺, has shown promise for the detection of specific compounds, including small branched alkanes like this compound. researchgate.netcopernicus.orgnoaa.govdoaj.org Studies have demonstrated that NO⁺ CIMS can achieve sensitive and, in some cases, compound-specific measurement of this compound in ambient air, including urban environments. researchgate.netcopernicus.orgnoaa.govdoaj.org This technique allows for fast, in situ measurements, providing high-resolution data on the temporal variations of this compound concentrations. researchgate.netcopernicus.orgnoaa.gov
Measurements in urban air have shown varying concentrations of this compound depending on the location and time. Historical data from several U.S. cities in the 1980s showed a wide range of this compound concentrations. nih.gov More recent studies continue to utilize advanced measurement techniques to better understand the levels and sources of this compound in urban atmospheres. mdpi.compjoes.comresearchgate.netcopernicus.orgnoaa.gov
Emerging Research Frontiers and Future Directions in Isopentane Studies
Novel Applications in Sustainable Chemical Technologies
The drive towards sustainable chemistry necessitates the development of environmentally friendly processes and the utilization of resources efficiently. Isopentane (B150273) finds applications in several areas that align with sustainable chemical technologies.
One significant application is its use as a working fluid in refrigeration cycles, sometimes in conjunction with n-pentane. taylorandfrancis.com This is relevant to sustainable technologies as efficient refrigeration cycles contribute to energy saving.
Furthermore, this compound is a component of natural gasoline, which is condensed from natural gas. wikipedia.org Its presence and potential separation or conversion are relevant to the sustainable processing of natural gas resources.
Research in sustainable chemistry also focuses on developing green solvents, utilizing renewable feedstocks, and designing processes with reduced environmental impact. cuestionesdefisioterapia.comrsc.orgresearchgate.net While this compound itself is a hydrocarbon and its sustainability profile depends on its source and use, research in sustainable technologies could explore:
Developing greener methods for its production, perhaps from bio-based sources.
Investigating its potential as a solvent in specific reactions where it offers advantages over more hazardous alternatives.
Optimizing processes where this compound is a component to minimize waste and energy consumption.
The broader field of sustainable chemistry technologies includes areas like advanced oxidation processes for water treatment and the development of sustainable materials. hapres.com Future research might uncover novel applications for this compound or its derivatives within these areas.
Advanced Spectroscopic Probes for this compound Dynamics
Spectroscopic techniques are essential tools for understanding the structure, dynamics, and interactions of molecules. Advanced spectroscopic probes are being developed to study molecular dynamics with high temporal and spatial resolution.
This compound has been used as a solvent or environment in spectroscopic studies to understand the behavior of other molecules. For instance, this compound has been used in studies employing fluorescence spectroscopy to probe protein hydration dynamics, demonstrating how the fluorescence spectrum of a probe molecule can be significantly shifted depending on the solvent, including this compound. nih.gov This highlights the utility of this compound as a non-polar solvent in spectroscopic investigations.
Research also involves studying the spectroscopic properties and dynamics of this compound itself and its isomers. Vacuum ultraviolet photoabsorption and infrared spectroscopy, combined with theoretical calculations, have been used to study the electronic excited states and vibrational assignments of this compound and n-pentane. researchgate.net Such studies provide fundamental insights into the energy absorption and relaxation pathways of this compound.
Advanced spectroscopic techniques, such as time-resolved methods spanning from infrared to X-ray regimes, are being developed to probe non-adiabatic dynamics in molecules. mbi-berlin.de These techniques could potentially be applied to study the ultrafast dynamics of this compound upon excitation, providing detailed information about bond breaking, isomerization, and energy transfer processes.
The use of this compound in forming glasses at low temperatures for enhanced spectral resolution in spectroscopic studies of other molecules also demonstrates its role as a tool in advanced spectroscopic research. colab.ws
Machine Learning and AI Applications in this compound Research
One area where AI has been applied to hydrocarbon mixtures including this compound is in the optimization of fuel blending processes. AI systems, combining techniques like genetic algorithms and artificial neural networks, can predict critical fuel properties like octane (B31449) number based on the composition, which can include this compound. mdpi.com This demonstrates the use of AI in optimizing the utilization of this compound in fuel formulations.
ML and AI can also be applied to:
Predict the physical and chemical properties of this compound under various conditions.
Analyze large datasets from catalytic experiments involving this compound to identify optimal reaction conditions and catalyst designs.
Develop models for predicting the separation performance of different materials for this compound from mixtures.
Assist in the interpretation of complex spectroscopic data related to this compound dynamics.
The ability of AI to analyze complex, non-linear relationships in large datasets makes it a powerful tool for advancing research on this compound's behavior and applications. sioc-journal.cnmdpi.com
Design of Novel Materials for this compound Separation and Utilization
The efficient separation of this compound from mixtures, particularly from its isomers like n-pentane, is a significant challenge in the petrochemical industry. mdpi.comresearchgate.netresearchgate.net This separation is energy-intensive using traditional methods like distillation. researchgate.net Therefore, the design of novel materials for this compound separation is an active area of research.
Metal-Organic Frameworks (MOFs) have shown promise as adsorbent materials for separating hydrocarbon isomers due to their tunable pore structures and surface chemistry. mdpi.comresearchgate.net Computational studies using methods like Grand Canonical Monte Carlo (GCMC) simulations and Molecular Dynamics (MD) are being employed to investigate the adsorption and separation of pentane (B18724) isomers, including this compound, in functionalized UiO-66 MOFs. mdpi.comresearchgate.net These studies aim to understand the molecular-level interactions that govern selectivity.
Zeolites are another class of materials being investigated for the separation of n-pentane and this compound. researchgate.net Studies have explored the adsorption and separation performance of different zeolites, such as MFI, highlighting the role of pore size and structure in selectivity. researchgate.net ZIF-8, a type of zeolitic imidazolate framework, has also been studied for the adsorption and separation of n-pentane and this compound, showing preferential adsorption for n-pentane at lower temperatures. epa.gov
Activated carbon and molecular sieve carbon have also been explored for separating isoprene (B109036) from mixtures containing this compound. google.com
Research in this area focuses on designing materials with tailored pore sizes, shapes, and surface functionalities to achieve high selectivity and capacity for this compound separation, potentially leading to more energy-efficient processes. mdpi.comresearchgate.net
The utilization of this compound also drives the design of materials, particularly catalysts, for its conversion into more valuable products. As mentioned in Section 8.1, research on advanced catalysts for hydrocarbon transformations is relevant to the future utilization of this compound.
Q & A
Q. How do isotopic labeling and tracer techniques improve understanding of this compound’s metabolic pathways in environmental microbiology?
- Methodological Answer : ¹³C-labeled this compound enables tracking via SIP (stable isotope probing) in microbial communities. Metagenomic analysis identifies degradative genes (e.g., alkB), while respirometry measures mineralization rates .
Key Considerations
- Experimental Reproducibility : Document apparatus specifications (e.g., pressure sensors, purity standards) to align with BJOC guidelines .
- Data Gaps : Prioritize peer-reviewed datasets over generalized correlations for critical parameters like thermal conductivity .
- Safety Protocols : Reference SDS sections on toxicity (e.g., aspiration hazards) and ecological impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
